molecular formula C7H9FO3 B6223152 methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate CAS No. 2763779-20-8

methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B6223152
CAS No.: 2763779-20-8
M. Wt: 160.14 g/mol
InChI Key: PGGNIZDFPGLACC-UHFFFAOYSA-N
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Description

Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a fluoromethyl group, a ketone, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate typically involves the fluoromethylation of a cyclobutane precursor. One common method is the reaction of a cyclobutane derivative with fluoroiodomethane (CH₂FI) under silyl radical-mediated conditions. This reaction is often carried out in the presence of a silyl radical source such as tris(trimethylsilyl)silane ((Me₃Si)₃SiH) and activated by blue LED light .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the development of greener and more sustainable methods, such as using non-ozone depleting reagents, is a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. Additionally, the ketone and carboxylate groups can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, a fluoromethyl group, and a carboxylate ester. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate involves the reaction of a cyclobutanone derivative with a fluoromethylating agent, followed by esterification with methanol and carboxylation with carbon dioxide.", "Starting Materials": [ "Cyclobutanone", "Fluoromethylating agent (e.g. Fluoromethyltriphenylphosphonium bromide)", "Methanol", "Carbon dioxide" ], "Reaction": [ "Cyclobutanone is reacted with a fluoromethylating agent in the presence of a base (e.g. potassium carbonate) to form methyl 1-(fluoromethyl)cyclobutanecarboxylate.", "The resulting intermediate is then esterified with methanol in the presence of an acid catalyst (e.g. sulfuric acid) to form methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate.", "Finally, the ester is carboxylated with carbon dioxide in the presence of a base (e.g. sodium hydroxide) to form the desired product, methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate." ] }

CAS No.

2763779-20-8

Molecular Formula

C7H9FO3

Molecular Weight

160.14 g/mol

IUPAC Name

methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C7H9FO3/c1-11-6(10)7(4-8)2-5(9)3-7/h2-4H2,1H3

InChI Key

PGGNIZDFPGLACC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)CF

Purity

95

Origin of Product

United States

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